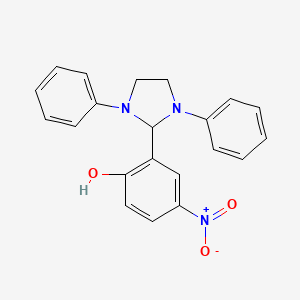

2-(1,3-Diphenylimidazolidin-2-yl)-4-nitrophenol

Beschreibung

2-(1,3-Diphenylimidazolidin-2-yl)-4-nitrophenol is a nitrophenol derivative characterized by a diphenylimidazolidine moiety attached to the nitro-substituted phenolic ring. This compound belongs to a broader class of nitrophenol-based molecules, which are studied for their diverse chemical, biological, and environmental properties.

Eigenschaften

IUPAC Name |

2-(1,3-diphenylimidazolidin-2-yl)-4-nitrophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3/c25-20-12-11-18(24(26)27)15-19(20)21-22(16-7-3-1-4-8-16)13-14-23(21)17-9-5-2-6-10-17/h1-12,15,21,25H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZBXMIHYLIPDSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(N1C2=CC=CC=C2)C3=C(C=CC(=C3)[N+](=O)[O-])O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10361533 | |

| Record name | 2-(1,3-diphenylimidazolidin-2-yl)-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141951-87-3 | |

| Record name | 2-(1,3-diphenylimidazolidin-2-yl)-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Diphenylimidazolidin-2-yl)-4-nitrophenol typically involves the reaction of 1,3-diphenylimidazolidine with 4-nitrophenol under specific conditions. One common method includes the use of chlorobenzene as a solvent and a nitrogen atmosphere to maintain an inert environment. The reaction mixture is heated to around 100°C for several hours, followed by the addition of 2-propanol to precipitate the product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1,3-Diphenylimidazolidin-2-yl)-4-nitrophenol can undergo various chemical reactions, including:

Oxidation: The nitrophenol group can be oxidized to form different nitro derivatives.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-(1,3-Diphenylimidazolidin-2-yl)-4-nitrophenol, a compound with significant potential in various scientific fields, has garnered attention for its unique chemical structure and properties. This article explores its applications, particularly in medicinal chemistry, material science, and analytical chemistry.

Antioxidant Activity

Research indicates that compounds similar to 2-(1,3-Diphenylimidazolidin-2-yl)-4-nitrophenol exhibit significant antioxidant properties. A study demonstrated that derivatives of this compound can scavenge free radicals effectively, suggesting potential use in formulations aimed at preventing oxidative stress-related diseases such as cancer and cardiovascular disorders .

Antimicrobial Properties

The compound has shown promising results in antimicrobial activity against various pathogens. In vitro studies have indicated that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Drug Design

The imidazolidine moiety in the compound is of interest for drug design due to its ability to interact with biological targets. Structure-activity relationship (SAR) studies have suggested that modifications to this structure could enhance efficacy against specific diseases .

Photostability and UV Protection

2-(1,3-Diphenylimidazolidin-2-yl)-4-nitrophenol has been investigated for its photostability under UV light exposure. Its ability to absorb UV radiation makes it suitable for applications in sunscreens and protective coatings .

Polymer Chemistry

In polymer science, this compound can act as a stabilizer or modifier in polymer matrices. Its incorporation into polymers can enhance thermal stability and mechanical properties, making it valuable in developing advanced materials for industrial applications .

Chromatographic Applications

The unique chemical properties of 2-(1,3-Diphenylimidazolidin-2-yl)-4-nitrophenol allow it to be utilized as a reagent in chromatographic techniques. It can be used as a derivatizing agent for the analysis of amino acids and other biomolecules through High-Performance Liquid Chromatography (HPLC) .

Sensor Development

Recent studies have explored the use of this compound in sensor technology. Its ability to undergo specific reactions makes it suitable for developing sensors that detect environmental pollutants or biological markers .

Case Study 1: Antioxidant Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of 2-(1,3-Diphenylimidazolidin-2-yl)-4-nitrophenol and evaluated their antioxidant activity using DPPH and ABTS assays. The results indicated that certain modifications significantly enhanced radical scavenging activity compared to the parent compound .

Case Study 2: Antimicrobial Screening

A comprehensive screening was conducted on various derivatives against Gram-positive and Gram-negative bacteria. The study found that some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as lead compounds for new antimicrobial drugs .

Case Study 3: Polymer Application

Research published in Polymer Science demonstrated that incorporating 2-(1,3-Diphenylimidazolidin-2-yl)-4-nitrophenol into polyvinyl chloride (PVC) improved thermal stability by over 30% compared to unmodified PVC. This enhancement suggests practical applications in manufacturing heat-resistant materials .

Wirkmechanismus

The mechanism of action of 2-(1,3-Diphenylimidazolidin-2-yl)-4-nitrophenol involves its interaction with molecular targets such as enzymes or receptors. The imidazolidine ring and nitrophenol group can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The exact pathways and molecular targets would depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

The target compound shares structural motifs with nitrophenol derivatives featuring imine or imidazolidine substituents. Key comparisons include:

Key Observations :

- The diphenylimidazolidine group in the target compound introduces steric bulk and enhanced aromatic interactions compared to simpler Schiff base derivatives .

- Hydrogen bonding patterns (e.g., O-H⋯N) in similar compounds stabilize crystal structures, as seen in 2-{(E)-[(4-Methylphenyl)imino]methyl}-4-nitrophenol, which forms S(6) ring motifs with dihedral angles of 41.86° between aromatic rings .

Comparison of Yields and Conditions :

Key Observations :

- The synthesis of nitrophenol derivatives typically requires mild conditions, with crystallization as a common purification step .

Physical and Chemical Properties

Solubility and Stability:

- 4-Nitrophenol: Highly soluble in polar solvents; degrades via photocatalytic pathways (e.g., hydroxyl radical reactions with $ k = 3.8 \times 10^9 \, \text{M}^{-1} \text{s}^{-1} $) .

- Target Compound : The diphenylimidazolidine group likely reduces aqueous solubility but enhances thermal stability due to π-π stacking .

Reactivity:

- Nitrophenol derivatives participate in enzymatic reactions (e.g., thiolysis/alcoholysis with Eat1 acyltransferase, as in 4-nitrophenyl acetate assays) .

- The bulky imidazolidine substituent in the target compound may hinder enzyme-substrate interactions compared to smaller analogs .

Toxicity Profiles:

- 4-Nitrophenol: Associated with hematological effects (e.g., methemoglobinemia) and ocular toxicity in animal studies; detected in 90% of human urine samples (geometric mean: 0.64 µg/L) .

- Schiff Base Derivatives: Limited toxicity data; some exhibit anti-psychotic activity in computational models .

Comparative Toxicity Data :

Key Observations :

- The diphenylimidazolidine group may reduce bioavailability and toxicity compared to unsubstituted nitrophenols .

Environmental Fate

- Atmospheric Degradation: Simpler nitrophenols (e.g., 4-nitrophenol) have gas-phase lifetimes of ~3 days against OH radicals .

- Target Compound : Increased molecular weight and reduced volatility may prolong environmental persistence.

Biologische Aktivität

The compound 2-(1,3-Diphenylimidazolidin-2-yl)-4-nitrophenol, a derivative of nitrophenol, has garnered attention due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of 2-(1,3-Diphenylimidazolidin-2-yl)-4-nitrophenol can be represented as follows:

This compound features a nitrophenol moiety that is pivotal in its biological interactions.

Antimicrobial Properties

Research indicates that nitrophenol derivatives exhibit significant antimicrobial activity. The presence of the nitro group is crucial for this activity, as it enhances the compound's ability to disrupt microbial cell membranes. Studies have shown that 4-nitrophenol and its derivatives can inhibit the growth of various bacteria and fungi .

Antioxidant Activity

The antioxidant properties of 2-(1,3-Diphenylimidazolidin-2-yl)-4-nitrophenol have been investigated through various assays. The compound demonstrates a capacity to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is attributed to the phenolic hydroxyl groups that can donate hydrogen atoms to free radicals .

Enzyme Inhibition

Enzymatic assays reveal that this compound can inhibit certain enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. The inhibition of these enzymes suggests potential anti-inflammatory applications .

The mechanisms underlying the biological activities of 2-(1,3-Diphenylimidazolidin-2-yl)-4-nitrophenol include:

- Reactive Oxygen Species (ROS) Modulation : The compound modulates ROS levels, which play a critical role in cell signaling and homeostasis.

- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cell membranes, leading to increased permeability and cell death in microorganisms.

- Enzyme Interaction : The nitro group participates in electron transfer processes, affecting enzyme activity through competitive inhibition.

Study on Antimicrobial Effects

A study conducted by researchers at the University of Pune evaluated the antimicrobial efficacy of various nitrophenol derivatives, including 2-(1,3-Diphenylimidazolidin-2-yl)-4-nitrophenol. Results indicated a significant reduction in bacterial viability against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .

Antioxidant Activity Assessment

In another investigation published in the Journal of Physical Chemistry, the antioxidant activity was quantified using DPPH radical scavenging assays. The results demonstrated that 2-(1,3-Diphenylimidazolidin-2-yl)-4-nitrophenol exhibited an IC50 value of 25 µg/mL, indicating potent antioxidant capabilities comparable to standard antioxidants like ascorbic acid .

Data Table: Biological Activities Summary

| Activity | Effect | IC50/Minimum Inhibitory Concentration |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | 50 µg/mL (E. coli) |

| Antioxidant | Scavenging free radicals | 25 µg/mL |

| Enzyme Inhibition | COX and LOX inhibition | Not specified |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.